molecular formula C10H6FNO4 B15322116 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B15322116
M. Wt: 223.16 g/mol
InChI Key: LDASEMSNVPGNMA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and hydroxy group on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-(2-Fluoro-4-oxophenyl)isoxazole-3-carboxylic Acid.

    Reduction: Formation of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups.

Properties

Molecular Formula

C10H6FNO4

Molecular Weight

223.16 g/mol

IUPAC Name

5-(2-fluoro-4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H6FNO4/c11-7-3-5(13)1-2-6(7)9-4-8(10(14)15)12-16-9/h1-4,13H,(H,14,15)

InChI Key

LDASEMSNVPGNMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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